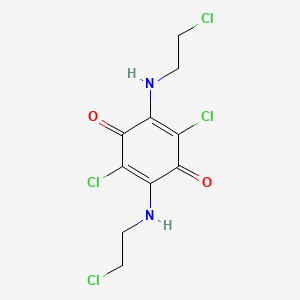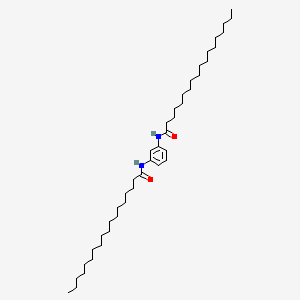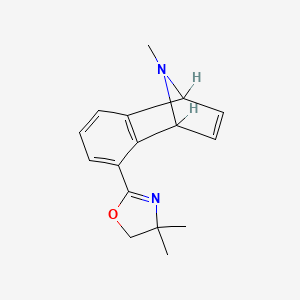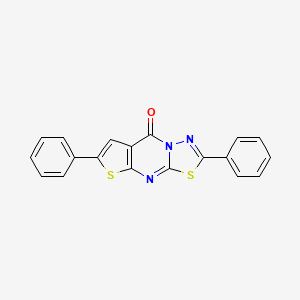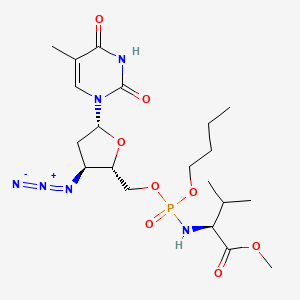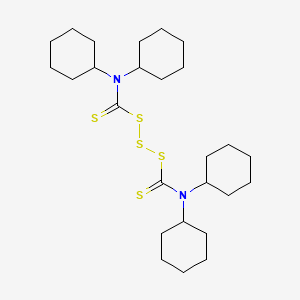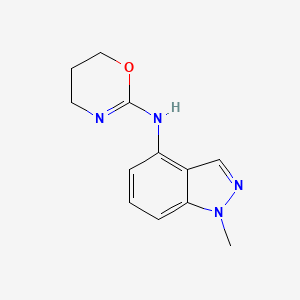
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining pyridine, thiazole, and pyridinone moieties, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Pyridine ring construction: This involves the condensation of suitable aldehydes or ketones with ammonia or amines, followed by cyclization.
Introduction of the hydroxy(oxido)amino group: This step often requires the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the hydroxy(oxido)amino functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted pyridine and thiazole derivatives.
Applications De Recherche Scientifique
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.
2-aminothiazole derivatives: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is unique due to its specific combination of pyridine, thiazole, and pyridinone moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
60781-17-1 |
|---|---|
Formule moléculaire |
C11H6N4O3S |
Poids moléculaire |
274.26 g/mol |
Nom IUPAC |
1-(5-nitropyridin-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C11H6N4O3S/c16-11-14(8-2-1-5-12-10(8)19-11)9-4-3-7(6-13-9)15(17)18/h1-6H |
Clé InChI |
ATUDQQCICWKFHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)SC(=O)N2C3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
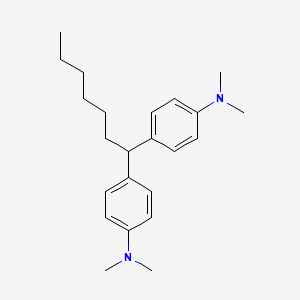
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
